CYP2D6 Enzyme Inhibition: Iquindamine vs. Dextromethorphan Metabolic Interaction Risk Profile
Iquindamine inhibits human recombinant CYP2D6 with an IC50 of 3.30 × 10³ nM (3.30 µM) in a fluorescence-based enzymatic assay [1]. In contrast, dextromethorphan itself is not a significant CYP2D6 inhibitor; published data indicate that dextromethorphan at concentrations up to 4.8 µM does not induce or inhibit CYP2D6 in human hepatocytes, and its metabolic clearance is mediated primarily by CYP2D6 acting upon it as a substrate rather than the compound acting as an inhibitor of the isoform [2]. The distinct CYP2D6 inhibition profile of Iquindamine suggests that, unlike dextromethorphan, co-administration with CYP2D6-metabolized drugs may require evaluation for potential pharmacokinetic interactions, a consideration relevant for researchers designing polypharmacy cough models.
| Evidence Dimension | CYP2D6 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.30 × 10³ nM (3.30 µM) |
| Comparator Or Baseline | Dextromethorphan: no significant CYP2D6 inhibition at concentrations up to 4.8 µM |
| Quantified Difference | Iquindamine demonstrates measurable CYP2D6 inhibition; dextromethorphan does not inhibit CYP2D6 at comparable concentrations |
| Conditions | Target: human recombinant CYP2D6; Substrate: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin; Detection: fluorescence after 45 min; Comparator data: human hepatocyte assays |
Why This Matters
For procurement decisions involving drug-drug interaction studies or polypharmacy cough models, Iquindamine's CYP2D6 inhibitory activity distinguishes it from dextromethorphan, which lacks this metabolic liability.
- [1] BindingDB Entry BDBM50400889 (CHEMBL2204357). Iquindamine CYP2D6 inhibition IC50: 3.30E+3 nM. Assay: human recombinant CYP2D6, fluorescence detection. View Source
- [2] RxDrugLabels. Dextromethorphan Hydrobromide and Quinidine Sulfate — Camber Pharmaceuticals. Neither dextromethorphan nor quinidine induced CYP1A2, CYP2B6 or CYP3A4 in human hepatocytes at concentrations up to 4.8 microM. Quinidine CYP2D6 IC50 < 0.05 microM; dextromethorphan: no significant CYP2D6 inhibition reported. View Source
